molecular formula C16H14BrN3O4S B3933608 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3933608
M. Wt: 424.3 g/mol
InChI Key: UMBSTSSNIRKQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized by Bayer AG in 2001. Since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 acts as an inhibitor of the NF-κB pathway and the proteasome. It inhibits the activity of IκB kinase (IKK), which is a key regulator of the NF-κB pathway. This results in the inhibition of NF-κB activation and the downstream inflammatory response. 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 also inhibits the activity of the proteasome, which leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 is its specificity for the NF-κB pathway and the proteasome. This allows for targeted inhibition of these pathways without affecting other cellular processes. However, 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 has been found to be unstable in aqueous solutions and can degrade rapidly, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082. One area of interest is the development of more stable analogs of 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 that can be used in a wider range of experimental settings. Another area of interest is the exploration of the therapeutic potential of 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 in other disease states, such as neurodegenerative disorders and cardiovascular disease. Additionally, the combination of 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 with other therapies, such as chemotherapy and radiation therapy, is an area of active research.

Scientific Research Applications

3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several key proteins and enzymes involved in inflammation, cancer, and viral infections. 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 has been found to inhibit the NF-κB pathway, which is a key mediator of inflammation and is involved in the development and progression of several diseases, including cancer and autoimmune disorders. 3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide 11-7082 has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins and is a target for cancer therapy.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4S/c1-2-24-14-8-7-10(9-11(14)17)15(21)19-16(25)18-12-5-3-4-6-13(12)20(22)23/h3-9H,2H2,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBSTSSNIRKQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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